2-(2-chlorobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure consisting of a benzene ring and a quinazoline moiety. This compound is notable for its potential biological activities, including antimicrobial properties, making it a subject of interest in medicinal chemistry.
Quinazolinones are classified as heterocyclic compounds, specifically containing nitrogen atoms within their rings. They can be derived from various starting materials, including amino acids and substituted benzenes. The specific compound in question can be synthesized through several methods that involve the reaction of chlorobenzyl derivatives with quinazolinone precursors.
The synthesis of 2-(2-chlorobenzyl)-4(3H)-quinazolinone can be achieved via multiple approaches:
The synthesis typically involves the following steps:
The molecular structure of 2-(2-chlorobenzyl)-4(3H)-quinazolinone features:
The compound can undergo various chemical reactions:
The reaction mechanisms often involve:
The mechanism by which 2-(2-chlorobenzyl)-4(3H)-quinazolinone exerts its biological effects may include:
Molecular docking studies have indicated binding affinities that suggest potential efficacy against various microbial strains .
2-(2-chlorobenzyl)-4(3H)-quinazolinone has several applications in scientific research:
Quinazolinone derivatives represent a privileged class of nitrogen-containing heterocycles in drug discovery, characterized by a fused benzopyrimidine core. The specific compound 2-(2-Chlorobenzyl)-4(3H)-quinazolinone (CAS#: 158350-13-1; Molecular Formula: C₁₅H₁₁ClN₂O; Molecular Weight: 270.71 g/mol) exemplifies strategic modifications to this scaffold [5]. Its structure features a 4(3H)-quinazolinone core with a 2-chlorobenzyl group at the C2 position, optimizing steric and electronic properties for enhanced bioactivity.
The quinazolinone scaffold traces its origins to 1869, when Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via cyanogen and anthranilic acid reaction [7]. Methodological advancements followed, including:
Pharmacological interest surged with the isolation of natural quinazolinones (e.g., febrifugine from Dichroa febrifuga), demonstrating antimalarial properties [3] [4]. By the 2000s, over 60% of top-selling drugs incorporated heterocycles like quinazolinones, leading to FDA-approved kinase inhibitors (e.g., erlotinib and gefitinib) [3] [9].
Table 1: Key Historical Milestones in Quinazolinone Chemistry
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | Established core scaffold [7] |
1903 | Gabriel reports optimized synthesis | Enabled reproducible routes [7] |
1950s | Isolation of febrifugine | Validated antimalarial applications [3] |
2000s | FDA approval of erlotinib/gefitinib | Quinazoline-based kinase inhibitors [9] |
The 4(3H)-quinazolinone core is a versatile pharmacophore due to:
Over 200 natural products contain this scaffold, including vasicinone (bronchodilator) and tryptanthrin (anti-inflammatory) [4] [10]. Synthetic derivatives exhibit broad activities:
Table 2: Natural vs. Synthetic 4(3H)-Quinazolinone Bioactivities
Compound Type | Examples | Biological Activity | Target/Mechanism |
---|---|---|---|
Natural | Vasicinone | Bronchodilation | Muscarinic receptors [4] |
Tryptanthrin | Anti-inflammatory | COX-2 inhibition [10] | |
Synthetic | Fluquinconazole | Fungicidal | CYP51 inhibition [4] |
Compound 35 (VEGFR-2i) | Antiproliferative (GI₅₀: 7.16 μM) | Multi-kinase inhibition [4] |
The 2-(2-chlorobenzyl) group in 2-(2-Chlorobenzyl)-4(3H)-quinazolinone enhances bioactivity through:
Structure-activity relationship (SAR) studies confirm that 2-benzyl substitutions boost potency over unsubstituted analogs. For example:
Table 3: Impact of C2 Substituents on Quinazolinone Bioactivity
C2 Substituent | Electronic Effect | Steric Effect | Biological Outcome |
---|---|---|---|
Unsubstituted | Neutral | Minimal bulk | Low target affinity [8] |
2-Benzyl | Moderate π-withdrawal | Flexible conformation | Moderate activity improvement [8] |
2-(2-Chlorobenzyl) | Strong σ-withdrawal | Restricted rotation | High potency (e.g., kinase inhibition) [2] [10] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1